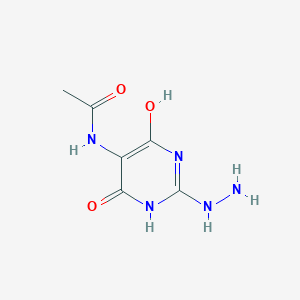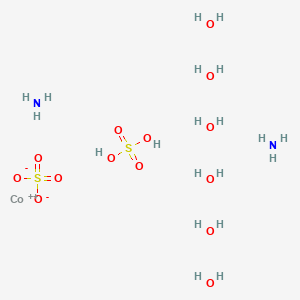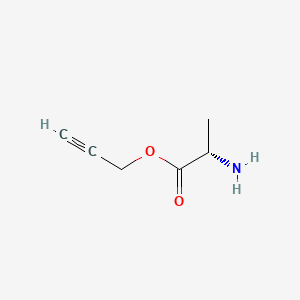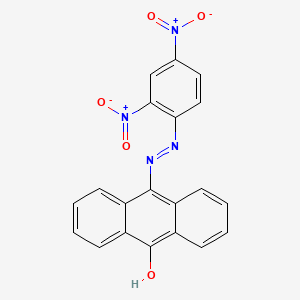
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- typically involves the reaction of appropriate pyrimidine derivatives with hydrazine. One common method includes the condensation of 2-hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is particularly useful in cancer research. It may also interact with DNA, preventing replication and transcription processes. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine: Shares a similar pyrimidine structure but lacks the acetamide group.
N-(2-Hydroxyphenyl)acetamide: Contains an acetamide group but differs in the aromatic ring structure.
Uniqueness
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C6H9N5O3 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
N-(2-hydrazinyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H9N5O3/c1-2(12)8-3-4(13)9-6(11-7)10-5(3)14/h7H2,1H3,(H,8,12)(H3,9,10,11,13,14) |
InChI-Schlüssel |
HCXMTOQFCVULBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=C(NC1=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)





![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)

